

Experimental Validation of 6-(4-Methoxybenzyl)-3-pyridazinol Docking Predictions: A Comparative Guide

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Compound of Interest

Compound Name: 6-(4-Methoxybenzyl)-3-pyridazinol

Cat. No.: B2738682

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies required to validate computational docking predictions for the compound **6-(4-Methoxybenzyl)-3-pyridazinol**. While direct experimental data for this specific molecule is not extensively available in the public domain, this document outlines a robust validation workflow based on established protocols for analogous pyridazinone derivatives. We will explore potential biological targets, relevant in vitro assays, and comparative data from similar compounds to establish a framework for experimental validation.

Predicted Biological Targets of Pyridazinone Derivatives

Computational docking studies are instrumental in predicting the binding affinity of small molecules to protein targets. For pyridazinone scaffolds, the literature suggests several potential biological targets implicated in various diseases. These include, but are not limited to:

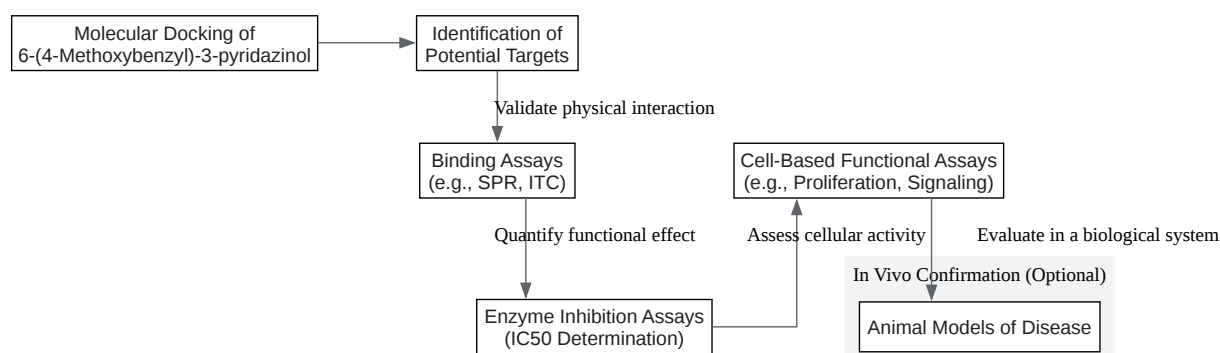
- c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation and migration, making it a target for cancer therapy.^[1]
- Inositol 1,4,5-Trisphosphate (IP3) Receptor: A key regulator of intracellular calcium signaling, relevant for vasodilation and other physiological processes.^[2]

- Xanthine Oxidoreductase: An enzyme involved in purine metabolism and oxidative stress, a target for conditions like gout and cardiovascular diseases.[3]
- Urokinase: A serine protease involved in cancer cell invasion and metastasis.[4]
- JNK1 Pathway: A signaling pathway implicated in cancer cell survival and proliferation.[5]
- Formyl Peptide Receptors (FPRs): Receptors that modulate leukocyte inflammatory activities.[6]

Based on these findings, a primary step in validating the docking predictions for **6-(4-Methoxybenzyl)-3-pyridazinol** would be to test its activity against a panel of these and other relevant kinases and enzymes.

Experimental Validation Workflow

A systematic approach is crucial to validate the in silico predictions. The following workflow outlines the key experimental stages:



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Caption: Experimental workflow for validating docking predictions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments essential for validating the docking predictions of **6-(4-Methoxybenzyl)-3-pyridazinol**.

In Vitro Enzyme Inhibition Assay (e.g., c-Met Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **6-(4-Methoxybenzyl)-3-pyridazinol** against a specific enzyme target predicted by docking, such as c-Met kinase.

Methodology:

- Reagents and Materials: Recombinant human c-Met kinase, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, HTRF detection reagents, assay buffer, 384-well plates, and the test compound (**6-(4-Methoxybenzyl)-3-pyridazinol**) dissolved in DMSO.
- Procedure:
 - A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.
 - The recombinant c-Met kinase is added to the wells of a 384-well plate.
 - The test compound at various concentrations is added to the wells containing the enzyme and incubated for a predefined period (e.g., 15 minutes) at room temperature.
 - The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate.
 - The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
 - The reaction is stopped by adding HTRF detection reagents.
 - The plate is incubated to allow for the detection signal to develop.
 - The signal is read on a compatible plate reader.

- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of **6-(4-Methoxybenzyl)-3-pyridazinol** on the proliferation of cancer cell lines that are known to be dependent on the activity of the predicted target (e.g., c-Met).

Methodology:

- **Cell Lines:** A relevant cancer cell line (e.g., EBC-1 for c-Met) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Procedure:**
 - Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - The following day, the cells are treated with various concentrations of **6-(4-Methoxybenzyl)-3-pyridazinol**.
 - The cells are incubated for a specified period (e.g., 72 hours).
 - After incubation, MTT reagent is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals.
 - The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC₅₀ value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To directly measure the binding affinity and kinetics of **6-(4-Methoxybenzyl)-3-pyridazinol** to its purified target protein.^[7]

Methodology:

- Instrumentation and Reagents: SPR instrument (e.g., Biacore), sensor chip, purified target protein, test compound, and appropriate running buffer.
- Procedure:
 - The purified target protein is immobilized on the surface of a sensor chip.
 - A series of concentrations of **6-(4-Methoxybenzyl)-3-pyridazinol** are prepared in the running buffer.
 - The compound solutions are injected over the sensor chip surface, allowing for association with the immobilized protein.
 - Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.
 - The sensor chip is regenerated between different compound concentrations if necessary.
- Data Analysis: The SPR sensorgrams are analyzed to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Comparative Data for Pyridazinone Derivatives

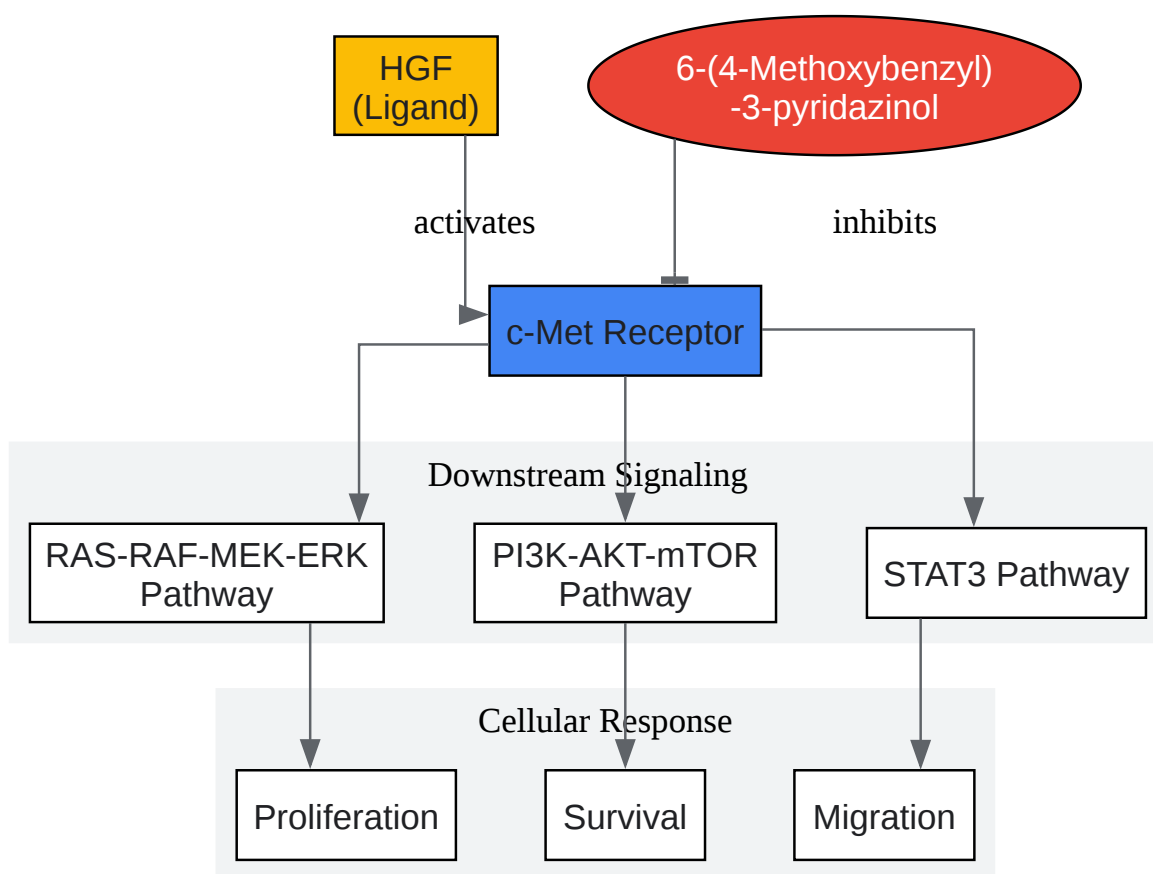
To provide context for the expected potency of **6-(4-Methoxybenzyl)-3-pyridazinol**, the following table summarizes experimental data for other pyridazinone derivatives from the literature.

Compound Class	Target	Assay Type	Reported Activity (IC50/EC50)	Reference
Quinoline-pyridazinone	c-Met	Enzyme Inhibition	4.2 nM	[1]
Quinoline-pyridazinone	EBC-1 Cells	Cell Proliferation	17 nM	[1]
Pyridazin-3-one derivatives	Vasorelaxation	In vitro rat aorta	0.0025–2.9480 μ M	[2]
Di/Trisubstituted Pyridazinones	Antioxidant	DPPH radical scavenging	55.0-78.0% inhibition	[3]
Triazolo-pyridazinones	MCF-7, A549 cells	Anticancer	Potent activity compared to doxorubicin	[4]

This comparative data illustrates the range of biological activities and potencies observed for compounds with a pyridazinone core. The experimental validation of **6-(4-Methoxybenzyl)-3-pyridazinol** should aim to generate similar quantitative data for a direct comparison of its performance against these and other relevant alternatives.

Signaling Pathway Visualization

Should **6-(4-Methoxybenzyl)-3-pyridazinol** be confirmed as a c-Met inhibitor, its mechanism of action would involve the disruption of the c-Met signaling pathway, which plays a crucial role in cell growth, survival, and metastasis.



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